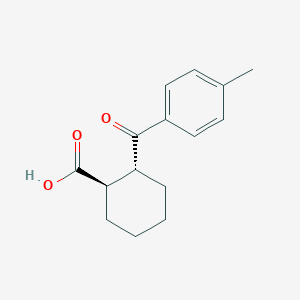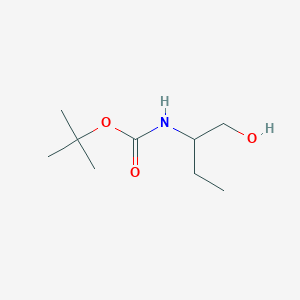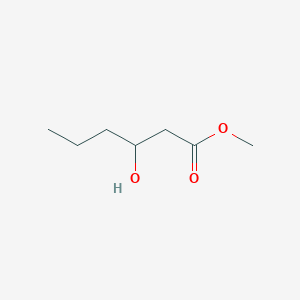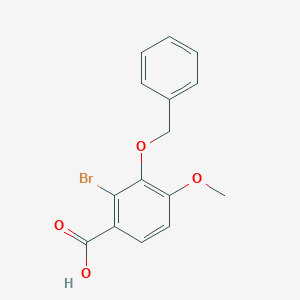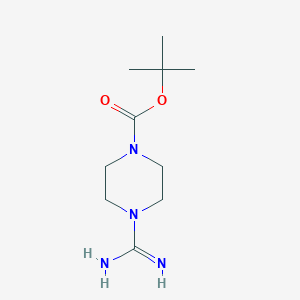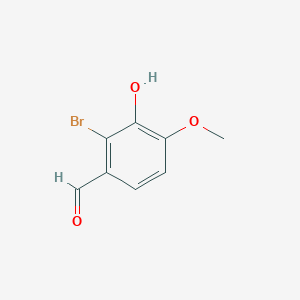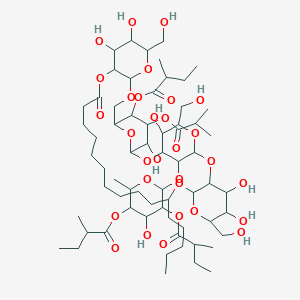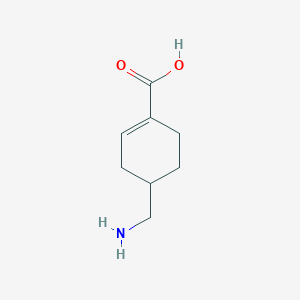
1,2-Didehydro 氨甲环酸
描述
1,2-Didehydro tranexamic acid is a synthetic derivative of tranexamic acid, which is a well-known antifibrinolytic agent Tranexamic acid is primarily used to treat or prevent excessive blood loss in various medical conditions
科学研究应用
Chemistry: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Researchers may study the biological activity of 1,2-didehydro tranexamic acid and its derivatives to identify new therapeutic agents.
Medicine: The compound’s antifibrinolytic properties may be explored for the development of new treatments for bleeding disorders.
Industry: 1,2-Didehydro tranexamic acid can be used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
1,2-Didehydro Tranexamic Acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme responsible for the degradation of fibrin, which forms the structural basis of blood clots .
Mode of Action
The compound acts as an antifibrinolytic agent by competitively and reversibly inhibiting the activation of plasminogen to plasmin . It binds at several distinct sites on plasminogen, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Didehydro Tranexamic Acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, the compound prevents the breakdown of fibrin clots, reducing bleeding. Additionally, it has been reported to suppress posttraumatic inflammation and edema .
Pharmacokinetics
The pharmacokinetics of 1,2-Didehydro Tranexamic Acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed, even in the presence of hypovolemic shock, and reaches therapeutic plasma concentrations within 15 minutes . It is eliminated primarily through renal excretion .
Result of Action
The primary result of the action of 1,2-Didehydro Tranexamic Acid is the reduction or prevention of hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . It has been shown to reduce blood loss in surgical patients and decrease mortality due to bleeding after trauma and postpartum hemorrhage .
Action Environment
The efficacy of 1,2-Didehydro Tranexamic Acid can be influenced by various environmental factors. For instance, the pH of the medium can significantly affect the half-life of the compound . Furthermore, the compound’s effectiveness can transcend the decrease of blood loss and include the suppression of inflammation and edema . .
生化分析
Biochemical Properties
1,2-Didehydro tranexamic acid is expected to interact with various enzymes, proteins, and other biomolecules in the body. Its parent molecule, tranexamic acid, is known to competitively inhibit the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin . Therefore, it’s plausible that 1,2-Didehydro tranexamic acid may have similar interactions.
Cellular Effects
Tranexamic acid has been reported to have effects that transcend the decrease of blood loss and include the suppression of inflammation and edema . It’s possible that 1,2-Didehydro tranexamic acid may have similar influences on cell function.
Molecular Mechanism
Tranexamic acid is known to exert its effects by competitively inhibiting the activation of plasminogen to plasmin, thereby preventing the degradation of fibrin . It’s plausible that 1,2-Didehydro tranexamic acid may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on tranexamic acid suggest that its effects can vary over time .
Dosage Effects in Animal Models
Studies on tranexamic acid have shown that its effects can vary with different dosages .
Metabolic Pathways
Tranexamic acid is known to be involved in the regulation of bile acid metabolism .
Transport and Distribution
Tranexamic acid is known to be widely distributed in the body .
Subcellular Localization
Proteins and other biomolecules can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-didehydro tranexamic acid typically involves the dehydrogenation of tranexamic acid. This process can be achieved through various chemical reactions, including catalytic dehydrogenation or the use of strong oxidizing agents. The reaction conditions often require elevated temperatures and the presence of specific catalysts to facilitate the removal of hydrogen atoms from the molecular structure.
Industrial Production Methods: Industrial production of 1,2-didehydro tranexamic acid may involve large-scale dehydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity 1,2-didehydro tranexamic acid suitable for various applications.
化学反应分析
Types of Reactions: 1,2-Didehydro tranexamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: The double bond in 1,2-didehydro tranexamic acid can be reduced back to form tranexamic acid using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for the reduction of the double bond.
Substitution: Various reagents, such as halogens or alkylating agents, can be used to introduce new functional groups into the molecular structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction will regenerate tranexamic acid. Substitution reactions can produce a wide range of derivatives with different functional groups.
相似化合物的比较
Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.
ε-Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency compared to tranexamic acid.
Aprotinin: A small protein that inhibits plasmin and other proteases, used to reduce bleeding during surgery.
Uniqueness: 1,2-Didehydro tranexamic acid is unique due to the presence of the double bond in its structure, which may impart different chemical and biological properties compared to its parent compound and other similar agents. This structural modification can potentially lead to new applications and therapeutic uses.
属性
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZFPYJTSAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330838-52-3 | |
| Record name | 1,2-Didehydro tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


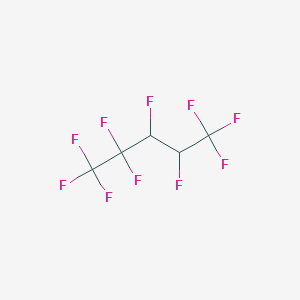
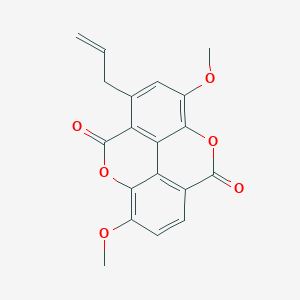

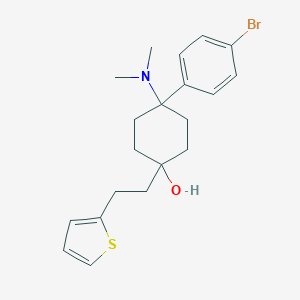
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
